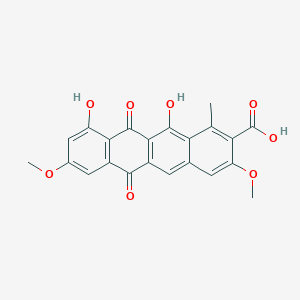
Tetracenomycin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracenomycin E is a tetracenomycin and a member of tetracenequinones.
Aplicaciones Científicas De Investigación
Anticancer Activity
Tetracenomycin E exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that tetracenomycins, including this compound, inhibit peptide translation by binding to the large ribosomal subunit, leading to apoptosis in cancer cells.
- Mechanism of Action : this compound disrupts protein synthesis, which is crucial for cancer cell proliferation. This mechanism is similar to other known anticancer agents but with unique binding properties that may reduce cross-resistance with existing drugs .
- Case Study : In a study involving lung cancer cells, this compound demonstrated significant inhibition of cell proliferation without affecting normal lung fibroblasts. The compound induced cell cycle arrest through the downregulation of cyclin D1, showcasing its potential as a targeted therapy for lung cancer .
Antimicrobial Properties
This compound has shown effectiveness against a range of pathogenic bacteria, including drug-resistant strains.
- Antibacterial Activity : It has been documented that this compound possesses moderate antimicrobial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. This makes it a candidate for further development as an antibiotic in the face of rising antibiotic resistance .
- Research Findings : A study highlighted that this compound inhibits bacterial protein synthesis similarly to tetracycline but binds to different sites on the ribosome, suggesting it could be developed into a novel antibiotic with reduced resistance issues .
Metabolic Engineering Applications
The biosynthetic pathways of this compound have been extensively studied for their potential in metabolic engineering.
- Genetic Engineering : Researchers have engineered Streptomyces strains to enhance the production of tetracenomycins by manipulating specific gene clusters involved in their biosynthesis. For instance, introducing genes responsible for acetyl-CoA carboxylase activity significantly increased tetracenomycin production yields .
- Case Study : A project aimed at optimizing tetracenomycin biosynthesis involved creating a novel production host by integrating multiple genetic constructs into Streptomyces coelicolor. This led to a three-fold increase in production titer compared to traditional methods .
Development of Derivatives
The exploration of tetracenomycin derivatives is another promising application area.
- New Derivatives : Research has focused on synthesizing new analogs of tetracenomycins with enhanced therapeutic properties. For example, derivatives have been tested for antiparasitic activities against Leishmania major and Trypanosoma brucei, demonstrating their potential beyond anticancer and antibacterial applications .
- Case Study : A study isolated new tetromycin derivatives from Streptomyces axinellae, which showed significant antiparasitic activity and protease inhibition, indicating the versatility of tetracenomycins in treating various diseases .
Propiedades
Fórmula molecular |
C22H16O8 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
10,12-dihydroxy-3,8-dimethoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C22H16O8/c1-8-15-9(5-14(30-3)16(8)22(27)28)4-11-18(20(15)25)21(26)17-12(19(11)24)6-10(29-2)7-13(17)23/h4-7,23,25H,1-3H3,(H,27,28) |
Clave InChI |
UBGPMJPFKHUCCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O |
SMILES canónico |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















